5-chloro-N-(2-nitrophenyl)pentanamide
Overview
Description
5-chloro-N-(2-nitrophenyl)pentanamide is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of pentanamide, featuring a chloro substituent at the fifth position and a nitrophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-nitrophenyl)pentanamide typically involves the following steps:
Nitration: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group.
Chlorination: The intermediate product is then subjected to chlorination to introduce the chloro substituent at the desired position.
Amidation: The final step involves the amidation reaction, where the chlorinated nitro compound reacts with pentanoyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Processing: Where reactions are carried out in large reactors with controlled temperature and pressure.
Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors may be used.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-nitrophenyl)pentanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products
Reduction: 5-chloro-N-(2-aminophenyl)pentanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-chloropentanoic acid and 2-nitroaniline.
Scientific Research Applications
5-chloro-N-(2-nitrophenyl)pentanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-nitrophenyl)pentanamide depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Inducing Apoptosis: In cancer research, it can induce programmed cell death in cancer cells through various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-nitrophenyl)pentanamide: Similar structure but with the nitro group at the fourth position.
5-chloro-N-(3-nitrophenyl)pentanamide: Similar structure but with the nitro group at the third position.
Uniqueness
5-chloro-N-(2-nitrophenyl)pentanamide is unique due to the specific positioning of the nitro and chloro groups, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-N-(2-nitrophenyl)pentanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-4-3-7-11(15)13-9-5-1-2-6-10(9)14(16)17/h1-2,5-6H,3-4,7-8H2,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSCHUWMOFECCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCCCl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.